Hexacarbonyltungsten

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

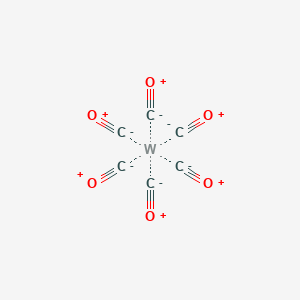

Hexacarbonyltungsten, also known as tungsten carbonyl, is an organometallic compound with the chemical formula W(CO)₆. This compound is noteworthy for being a volatile, air-stable derivative of tungsten in its zero oxidation state. It is a colorless solid that adopts an octahedral geometry, consisting of six carbon monoxide ligands radiating from the central tungsten atom .

Mechanism of Action

Target of Action

It is widely used in electron beam-induced deposition techniques, suggesting that its targets could be various surfaces where tungsten deposition is desired .

Mode of Action

Hexacarbonyltungsten interacts with its targets through a process called "reductive carbonylation" . This involves the reduction of a metal halide under an atmosphere of carbon monoxide . The compound is easily vaporized and decomposed by the electron beam, providing a convenient source of tungsten atoms .

Biochemical Pathways

Its use in electron beam-induced deposition suggests that it may play a role in the formation of tungsten-based structures .

Pharmacokinetics

Given its volatility and air stability, it can be inferred that the compound may have unique pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the deposition of tungsten atoms on a target surface . This is achieved through the compound’s volatility and its ability to be easily decomposed by an electron beam .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . The compound is relatively air-stable and is sparingly soluble in nonpolar organic solvents . Its reactivity commences with the displacement of some CO ligands in W(CO)₆ .

Preparation Methods

Hexacarbonyltungsten is generally prepared by a process known as “reductive carbonylation.” This involves the reduction of tungsten hexachloride (WCl₆) with a reducing agent such as magnesium, zinc, or aluminum powders under an atmosphere of carbon monoxide. The reaction is typically carried out under high pressure (5 to 15 MPa) and at a temperature range of 25 to 50 degrees Celsius . The resulting product is purified by distillation and heating sublimation to obtain colorless crystals of this compound .

Chemical Reactions Analysis

Hexacarbonyltungsten undergoes various types of chemical reactions, primarily involving the displacement of its carbon monoxide ligands. Some common reactions include:

Substitution Reactions: This compound can react with ligands such as acetonitrile, phosphines, and amines, leading to the displacement of one or more carbon monoxide ligands.

Reduction Reactions: It can be reduced to form lower oxidation state complexes.

Oxidation Reactions: this compound can be oxidized to form tungsten oxides.

Desulfurization Reactions: It is used to desulfurize organosulfur compounds.

Common reagents used in these reactions include sodium cyclopentadienide, acetonitrile, and various phosphines. Major products formed from these reactions include cyclopentadienyltungsten tricarbonyl dimer and dihydrogen complexes .

Scientific Research Applications

Comparison with Similar Compounds

Hexacarbonyltungsten is similar to other metal carbonyls such as chromium hexacarbonyl and molybdenum hexacarbonyl. it tends to form compounds that are kinetically more robust compared to its molybdenum analog . The unique properties of this compound, such as its volatility and air stability, make it particularly useful in various applications.

Similar Compounds

- Chromium hexacarbonyl (Cr(CO)₆)

- Molybdenum hexacarbonyl (Mo(CO)₆)

- Seaborgium hexacarbonyl (Sg(CO)₆)

Biological Activity

Hexacarbonyltungsten, denoted as W CO 6, is an organometallic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, coordination chemistry, toxicological profile, and potential applications in biological systems.

1. Synthesis and Coordination Chemistry

This compound is synthesized through the carbonylation of tungsten metal in the presence of carbon monoxide. The compound exhibits a distorted octahedral geometry, typical for transition metal carbonyl complexes. The synthesis often involves the use of various ligands, which can influence its biological interactions.

Table 1: Synthesis Conditions for this compound

| Reagent | Condition | Outcome |

|---|---|---|

| Tungsten metal | Carbon monoxide atmosphere | Formation of W CO 6 |

| Ligands (e.g., thiourea) | Inert nitrogen atmosphere | Modified complex with altered properties |

2.1 Toxicological Profile

The toxicological profile of tungsten compounds suggests that they can cause various systemic effects upon exposure:

- Inhalation : Respiratory irritation and potential long-term lung damage.

- Ingestion : Gastrointestinal disturbances.

- Dermal Exposure : Skin irritation and sensitization .

Table 2: Toxicity Data for Tungsten Compounds

| Exposure Route | Effect | Reference |

|---|---|---|

| Inhalation | Respiratory irritation | |

| Ingestion | Gastrointestinal disturbances | |

| Dermal | Skin irritation |

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

- Cellular Uptake : The compound may enter cells via endocytosis, affecting cellular function.

- Reactive Oxygen Species (ROS) Generation : Tungsten complexes have been implicated in oxidative stress pathways, leading to cellular damage.

- Interaction with Biomolecules : this compound may interact with proteins and nucleic acids, potentially altering their function .

Case Study 1: Mutagenicity Testing

A study investigated the mutagenic effects of tungsten compounds using bacterial assays. Results indicated that sodium tungstate exhibited significant mutagenic activity, raising concerns about the safety of tungsten-based materials in biological applications .

Case Study 2: Environmental Impact Assessment

Research on tungsten's environmental impact highlighted the inhibition of microbial activities in aquatic ecosystems at low concentrations (1 µg/L), suggesting that tungsten compounds can disrupt ecological balances .

5. Conclusion

This compound presents a complex profile regarding its biological activity and potential toxicity. While it shows promise in various applications, particularly in catalysis and materials science, its safety profile necessitates careful consideration due to its mutagenic potential and systemic effects observed in studies. Further research is essential to elucidate the mechanisms underlying its biological interactions and to assess its safety for potential therapeutic uses.

Properties

CAS No. |

14040-11-0 |

|---|---|

Molecular Formula |

C6O6W |

Molecular Weight |

351.90 g/mol |

IUPAC Name |

carbon monoxide;tungsten |

InChI |

InChI=1S/6CO.W/c6*1-2; |

InChI Key |

FQNHWXHRAUXLFU-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |

Key on ui other cas no. |

14040-11-0 |

Pictograms |

Acute Toxic |

Synonyms |

hexacarbonyltungsten tungsten hexacarbonyl W(CO)6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.